Cas no 1603904-15-9 (N'-hydroxy-2-methoxy-3-methylbutanimidamide)

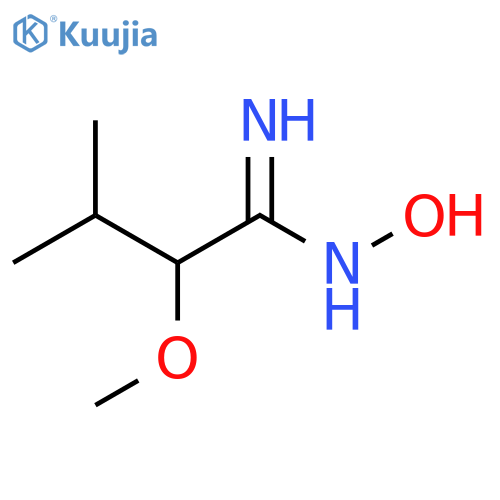

1603904-15-9 structure

商品名:N'-hydroxy-2-methoxy-3-methylbutanimidamide

N'-hydroxy-2-methoxy-3-methylbutanimidamide 化学的及び物理的性質

名前と識別子

-

- N'-hydroxy-2-methoxy-3-methylbutanimidamide

- CID 104893148

- CID 132399000

- Butanimidamide, N-hydroxy-2-methoxy-3-methyl-

- EN300-1291488

- 1603904-15-9

-

- インチ: 1S/C6H14N2O2/c1-4(2)5(10-3)6(7)8-9/h4-5,9H,1-3H3,(H2,7,8)

- InChIKey: QJGYIEICFCGNOT-UHFFFAOYSA-N

- ほほえんだ: C(NO)(=N)C(OC)C(C)C

計算された属性

- せいみつぶんしりょう: 146.105527694g/mol

- どういたいしつりょう: 146.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

- 密度みつど: 1.11±0.1 g/cm3(Predicted)

- ふってん: 197.5±42.0 °C(Predicted)

- 酸性度係数(pKa): 6.87±0.69(Predicted)

N'-hydroxy-2-methoxy-3-methylbutanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1291488-250mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-5000mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 5000mg |

$2028.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-50mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-1000mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-100mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-2500mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-10000mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1291488-1.0g |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1291488-500mg |

N'-hydroxy-2-methoxy-3-methylbutanimidamide |

1603904-15-9 | 500mg |

$671.0 | 2023-09-30 |

N'-hydroxy-2-methoxy-3-methylbutanimidamide 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1603904-15-9 (N'-hydroxy-2-methoxy-3-methylbutanimidamide) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量